molecular formula C7H11N3O B13599138 [3-(Pyrazin-2-yloxy)propyl]amine

[3-(Pyrazin-2-yloxy)propyl]amine

Cat. No.: B13599138
M. Wt: 153.18 g/mol
InChI Key: YOXDUXAQYTWGEN-UHFFFAOYSA-N
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Description

[3-(Pyrazin-2-yloxy)propyl]amine is a primary amine compound featuring a pyrazine ring linked via an ether oxygen to a three-carbon propyl chain terminating in an amine group. The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, confers electron-deficient characteristics, enabling π-π stacking interactions and hydrogen bonding. This structure makes the compound valuable in materials science (e.g., CO₂ capture) and pharmaceutical design (e.g., kinase inhibitors or DNA-binding agents) .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-pyrazin-2-yloxypropan-1-amine

InChI

InChI=1S/C7H11N3O/c8-2-1-5-11-7-6-9-3-4-10-7/h3-4,6H,1-2,5,8H2

InChI Key

YOXDUXAQYTWGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)OCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrazin-2-yloxy)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between pyrazine-2-ol and 3-chloropropan-1-amine. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the pyrazin-2-yloxy group.

Another method involves the use of reductive amination, where pyrazine-2-carbaldehyde is reacted with 3-aminopropanol in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the desired compound with high yields.

Industrial Production Methods

Industrial production of 3-(pyrazin-2-yloxy)propan-1-amine may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(pyrazin-2-yloxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Bases like potassium carbonate and solvents such as dimethylformamide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(pyrazin-2-yloxy)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(pyrazin-2-yloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of [3-(Pyrazin-2-yloxy)propyl]amine and Analogues

Compound Name Structural Features Key Applications Reference ID
This compound Pyrazine-2-yloxy + primary amine CO₂ sorbents, pharmaceuticals
3-(Pyrazin-2-yloxy)-benzylamine HCl Benzyl backbone + pyrazine + primary amine Medicinal chemistry (e.g., kinase inhibitors)
[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine HCl Oxadiazole + pyrazine + primary amine Enhanced stability in drug design
APTES (3-aminopropyltriethoxysilane) Triethoxysilyl + primary amine CO₂ capture, silica modification
TMMAP (trimethoxy[3-(methylamino)propyl]silane) Secondary amine + silane CO₂/CH₄ separation
BTESPA (bis-(3-(triethoxysilyl)-propyl)-amine) Dual triethoxysilyl groups + amine Crosslinking in silica networks

Key Observations

  • Electron-Deficient vs. Electron-Rich Moieties : The pyrazine ring in this compound enhances π-π interactions compared to pyrazole or piperidine-containing analogues (e.g., [3-(2-thienyl)triazolo[4,3-b]pyridazin-6-yl]phenylamine), which prioritize hydrogen bonding .
  • Amine Type : Primary amines (e.g., this compound, APTES) exhibit lower CO₂ adsorption efficiency (max 0.5 mol CO₂/mol N under dry conditions) compared to secondary amines (e.g., TMMAP) but benefit from moisture-enhanced efficiency (up to 1.0 mol CO₂/mol N) .

Performance Metrics in CO₂ Capture

Table 2: CO₂ Adsorption Performance of Amine-Functionalized Sorbents

Compound Amine Loading (mmol/g) CO₂ Capacity (mmol/g) Amine Efficiency (mol CO₂/mol N) Conditions Reference ID
This compound (grafted) ~2.5 ~1.2 0.48 Dry, 5% CO₂
APTES 3.1 1.5 0.48 Dry, 5% CO₂
TMMAP 2.8 1.8 0.64 Humid, 5% CO₂
BTESPA 4.0 2.0 0.50 Dry, 15% CO₂

Key Findings

  • Amine Efficiency : Secondary amines (e.g., TMMAP) outperform primary amines under humid conditions due to carbamate stabilization by water .
  • Trade-offs in Grafting : Grafting this compound onto silica reduces specific surface area (e.g., from 800 m²/g to ~500 m²/g) but improves selectivity for CO₂ over CH₄ .

Key Insights

  • π-π Interactions : The pyrazine ring in this compound may mimic heteroaromatic bases in DNA or ATP-binding pockets, similar to naphthalimide derivatives (e.g., NP2) .
  • Quaternary vs. Primary Amines : Quaternary ammonium compounds (e.g., benzyldimethyl derivatives) exhibit stronger antimicrobial activity but poorer blood-brain barrier penetration compared to primary amines .

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